molecular formula C19H24N2O3 B5701318 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol

2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol

Cat. No. B5701318
M. Wt: 328.4 g/mol
InChI Key: WTZREYVEPJUCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a phenethylamine derivative and belongs to the class of compounds known as designer drugs. The chemical formula of DPPE is C20H24N2O3 and its molecular weight is 340.42 g/mol.

Mechanism of Action

2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol acts as a dopamine and serotonin reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased levels of dopamine and serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have a number of biochemical and physiological effects. In animal studies, 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to increase locomotor activity and induce hyperthermia. 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has also been shown to increase dopamine and serotonin levels in the brain, leading to increased neurotransmission.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has several advantages for use in lab experiments. Its affinity for the dopamine and serotonin transporters makes it a useful tool for studying these targets. 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol is also relatively stable and can be easily synthesized in the lab. However, 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has limitations as well. Its effects on other neurotransmitter systems are not well understood, and its use in animal studies may not accurately reflect its effects in humans.

Future Directions

There are several future directions for research on 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is the development of more selective dopamine and serotonin reuptake inhibitors based on the structure of 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. Another area of interest is the study of the long-term effects of 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol on neurotransmitter systems and behavior. Additionally, 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol may have potential as a treatment for neurological disorders such as depression and Parkinson's disease, and further research in this area is warranted.

Synthesis Methods

2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with piperazine and benzyl chloride. The synthesis of 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been studied for its potential use in scientific research, particularly in the field of neuroscience. 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have affinity for the dopamine transporter and the serotonin transporter, which are important targets in the treatment of neurological disorders such as depression and Parkinson's disease. 2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has also been studied for its potential use as a tool in the study of receptor-ligand interactions.

properties

IUPAC Name

2,6-dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-23-17-12-15(13-18(24-2)19(17)22)14-20-8-10-21(11-9-20)16-6-4-3-5-7-16/h3-7,12-13,22H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZREYVEPJUCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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